3-(3-Methoxyphenyl)benzonitrile
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Overview
Description
3-(3-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known by its IUPAC name, 3’-methoxy [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of a methoxy group attached to a biphenyl structure, which includes a nitrile group. It is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds have a mechanism of action different from traditional antibiotics .
Mode of Action
It’s known that acetonitrile, a similar compound, can form an anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that 3-(3-Methoxyphenyl)benzonitrile might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that acetonitrile, a similar compound, is involved in various types of organic reactions . This suggests that this compound might affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20925 , which might influence its bioavailability.
Result of Action
Compounds with similar structures have been used in the development of new antibacterial agents , suggesting that this compound might have similar effects.
Action Environment
It’s known that acetonitrile, a similar compound, has good conductivity and environmentally friendly features , suggesting that similar environmental factors might influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)benzonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ionic liquids as recycling agents, which can simplify the separation process and reduce the need for metal catalysts .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)benzylamine.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Methoxyphenyl)benzonitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxybenzonitrile: Similar structure but lacks the biphenyl component.
4-Methoxybenzonitrile: Similar structure with the methoxy group in a different position.
3-Hydroxybenzonitrile: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 3-(3-Methoxyphenyl)benzonitrile is unique due to its biphenyl structure combined with a methoxy and nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-(3-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFIMUYNIHKKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400555 |
Source
|
Record name | 3-(3-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154848-38-1 |
Source
|
Record name | 3-(3-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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